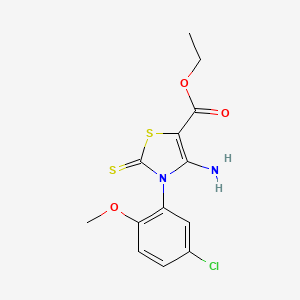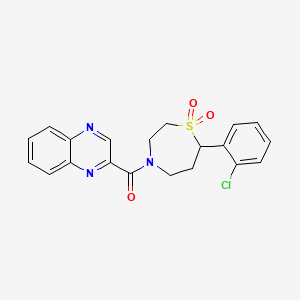
N-(2-Aminoethyl)cyclopentanamine
Übersicht
Beschreibung
N-(2-Aminoethyl)cyclopentanamine, also known as 2-(Aminomethyl)cyclopentanamine , is a chemical compound with the molecular weight of 114.19 . It is a colorless to yellow liquid and is used in laboratory chemicals .
Physical and Chemical Properties Analysis
This compound is a colorless to yellow liquid . It is stored at a temperature of +4C .Wissenschaftliche Forschungsanwendungen
Neurotoxicity and Neuroprotection
Cypermethrin-Induced Neurotoxicity
Research on cypermethrin, a pesticide, offers insights into neurotoxicity mechanisms that could be relevant to N-(2-Aminoethyl)cyclopentanamine. Cypermethrin crosses the blood-brain barrier, inducing oxidative stress and DNA damage in neuronal cells, affecting neurotransmitter levels and potentially leading to neurodegenerative conditions. These studies suggest a focus on the prevention and mitigation of neurotoxicity in environmental and occupational health contexts (Singh et al., 2012).
Drug Delivery Systems
Cyclodextrins in Drug Delivery
Cyclodextrins and their derivatives play a crucial role in enhancing the solubility, stability, and bioavailability of pharmaceutical compounds. Their ability to form inclusion complexes with various molecules could be applied to improve the delivery of compounds like this compound, making them more effective in therapeutic applications (Challa et al., 2005).
Modulation of Neurotransmitter Systems
N-acetylcysteine (NAC) in Psychiatry
Studies on NAC, an acetylated amino acid, reveal its potential in treating psychiatric disorders by modulating neurotransmitter pathways, suggesting a similar research avenue for this compound. NAC's mechanisms include modulating glutamatergic, neurotropic, and inflammatory pathways, offering a template for exploring how this compound might influence similar pathways to treat psychiatric conditions (Dean et al., 2011).
Anticancer Potential
Cyclophosphamide in Cancer Therapy
The application of cyclophosphamide, an alkylating agent, in cancer treatment provides a model for studying the potential anticancer effects of this compound. By understanding the mechanisms through which cyclophosphamide exerts its cytotoxic and immunosuppressive effects, researchers could explore whether this compound has similar or complementary anticancer properties (Ahmed & Hombal, 1984).
Eigenschaften
IUPAC Name |
N'-cyclopentylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c8-5-6-9-7-3-1-2-4-7/h7,9H,1-6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGOLOVCXMHOLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-{[(1-cyanocyclohexyl)carbamoyl]methyl}-1,4-diazepan-1-yl)-N,N-dimethylacetamide](/img/structure/B2889775.png)
![N-[1-(3-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2889777.png)


![3-[(2-fluorophenyl)methyl]-1,6,7-trimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2889780.png)
![(5Z)-5-[[2-(4-tert-butylphenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2889781.png)

![4-(tert-butyl)phenyl [1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methyl ether](/img/structure/B2889784.png)
![N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)nicotinamide](/img/structure/B2889785.png)

![3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B2889787.png)


![2-bromo-6-methyl-N-{1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-4-yl}pyridine-3-carboxamide](/img/structure/B2889793.png)
